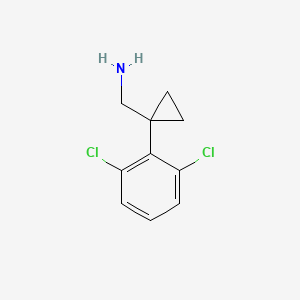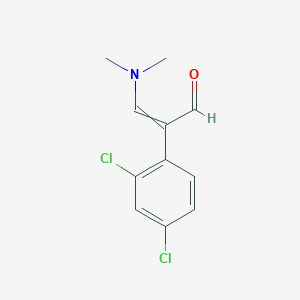![molecular formula C15H11ClN2O B11739269 2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile](/img/structure/B11739269.png)
2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxyphenyl group, and a nitrile group
Méthodes De Préparation
The synthesis of 2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile typically involves the reaction of 4-chlorobenzaldehyde with 2-aminophenol in the presence of a base, followed by the addition of a nitrile group. The reaction conditions often include solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, resulting in the modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile can be compared with similar compounds such as:
2-(4-Chlorophenyl)ethylamine: This compound has a similar chlorophenyl group but lacks the hydroxyphenyl and nitrile groups, making it less complex.
2-(2-Hydroxyphenyl)benzoxazole: This compound shares the hydroxyphenyl group but has a different overall structure, leading to different chemical properties and applications.
2-Aminobenzothiazole: This compound has an amino group and a benzothiazole ring, making it structurally distinct but functionally similar in some reactions.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C15H11ClN2O |
|---|---|
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-3-(2-hydroxyanilino)prop-2-enenitrile |
InChI |
InChI=1S/C15H11ClN2O/c16-13-7-5-11(6-8-13)12(9-17)10-18-14-3-1-2-4-15(14)19/h1-8,10,18-19H |
Clé InChI |
GRNRVVBAAGLOLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC=C(C#N)C2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11739205.png)

![hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739221.png)
phenyl]methyl})amine](/img/structure/B11739229.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739232.png)
![1-(difluoromethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11739238.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11739243.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739253.png)
![1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11739261.png)
![1,5-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11739263.png)
![1-cyclopentyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11739267.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11739277.png)
